O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate
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Overview
Description
O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate is a versatile organic compound with the molecular formula C13H16O5. It is a colorless liquid widely used in organic synthesis due to its unique properties. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including esterification reactions. One common method involves the reaction of oxalic acid with 2-(3-methoxyphenyl)ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of ethers and esters.
Scientific Research Applications
Chemistry: In organic chemistry, O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate is used as a reagent in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: this compound is explored for its use in drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: In the agrochemical industry, the compound is utilized in the synthesis of pesticides and herbicides. It is also employed in the production of fine chemicals for various industrial applications.
Mechanism of Action
The mechanism by which O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Oxalic acid derivatives: Other oxalate esters with different substituents.
Phenyl-containing compounds: Compounds with similar phenyl groups but different functional groups.
Uniqueness: O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-methoxyphenyl)ethyl] oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(14)13(15)18-8-7-10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCCBMDSBHBAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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